(E)-4-methoxy-4-oxobut-2-enoate

GPR109A agonism HCA2 receptor target engagement

(E)-4-Methoxy-4-oxobut-2-enoate is the conjugate base of monomethyl fumarate (MMF, CAS 2756-87-8), a monoester of fumaric acid belonging to the fumaric acid ester (FAE) class. As the pharmacologically active metabolite of the multiple sclerosis prodrug dimethyl fumarate (DMF, Tecfidera®), MMF directly engages the hydroxycarboxylic acid 2 (HCA2/GPR109A) receptor and activates the Nrf2 antioxidant pathway.

Molecular Formula C5H5O4-
Molecular Weight 129.09 g/mol
Cat. No. B10850535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-methoxy-4-oxobut-2-enoate
Molecular FormulaC5H5O4-
Molecular Weight129.09 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)[O-]
InChIInChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/p-1/b3-2+
InChIKeyNKHAVTQWNUWKEO-NSCUHMNNSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4-Methoxy-4-oxobut-2-enoate (Monomethyl Fumarate) Procurement Evidence Guide: Why Anionic Form Drives Differentiated Research Value


(E)-4-Methoxy-4-oxobut-2-enoate is the conjugate base of monomethyl fumarate (MMF, CAS 2756-87-8), a monoester of fumaric acid belonging to the fumaric acid ester (FAE) class. As the pharmacologically active metabolite of the multiple sclerosis prodrug dimethyl fumarate (DMF, Tecfidera®), MMF directly engages the hydroxycarboxylic acid 2 (HCA2/GPR109A) receptor [1] and activates the Nrf2 antioxidant pathway [2]. Unlike its prodrugs, the anionic form exists at physiological pH and is the circulating active species responsible for therapeutic efficacy in relapsing multiple sclerosis and psoriasis. MMF is supplied as the free acid for research use, typically at ≥98% purity by HPLC , and is formulated as the FDA-approved oral therapy Bafiertam® (monomethyl fumarate delayed-release capsules).

Why (E)-4-Methoxy-4-oxobut-2-enoate Cannot Be Substituted by Other Fumaric Acid Esters in Research and Development


Fumaric acid esters (FAEs) are not functionally interchangeable despite their structural similarity. Systematic comparative studies have demonstrated that dimethyl fumarate (DMF), monomethyl fumarate (MMF), and monoethyl fumarate (MEF) exhibit fundamentally distinct pharmacological profiles across multiple dimensions—including NF-κB pathway modulation [1], glutathione depletion kinetics [2], target receptor engagement (GPR109A vs. Keap1 alkylation) [3], and in vivo biodistribution [4]. MMF uniquely functions as a direct GPR109A agonist without the glutathione-depleting and NF-κB-inhibitory liabilities of DMF that are linked to its nonspecific thiol alkylation capacity [1]. Simply substituting DMF as an in vitro surrogate for MMF introduces confounding variables—methanol co-production from esterase-mediated hydrolysis and off-target S-alkylation—that do not occur when (E)-4-methoxy-4-oxobut-2-enoate is used directly. The quantitative evidence below establishes why compound selection among FAEs is not a procurement convenience decision but a determinant of experimental outcome validity.

(E)-4-Methoxy-4-oxobut-2-enoate: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Direct GPR109A Receptor Agonism: MMF vs. DMF Prodrug Dependence on Esterase Conversion

(E)-4-Methoxy-4-oxobut-2-enoate (MMF) is a direct, potent agonist of GPR109A/HCA2, binding with a Ki of 180 nM and eliciting calcium flux with an EC50 of 9.4 µM in CHO cells expressing the human receptor [1][2]. In contrast, dimethyl fumarate (DMF) lacks intrinsic GPR109A activity and requires prior enzymatic hydrolysis by carboxylesterases to release MMF as the active agonist [3]. This conversion is tissue- and species-dependent, introducing pharmacokinetic variability that is absent when MMF is used directly [3]. For in vitro assays where esterase activity may be limited or variable (e.g., serum-free conditions, isolated membrane preparations), DMF will under-report GPR109A-dependent pharmacology relative to direct MMF application.

GPR109A agonism HCA2 receptor target engagement prodrug comparison

NF-κB Pathway Inhibition Selectivity: DMF Inhibits NF-κB Signaling; Equivalent MMF Doses Do Not

In a systematic head-to-head comparison using the BioMAP® platform and confirmatory assays, DMF inhibited NF-κB-driven cytokine production and nuclear translocation of p65 and p52 subunits. Equivalent doses of MMF and MEF did not affect NF-κB signaling [1]. Specifically, DMF at 16.7–50 µM (non-toxic concentrations) suppressed NF-κB activity, while MMF at 50–150 µM (equivalently non-toxic concentrations) showed no NF-κB inhibition [1]. This differentiation was confirmed to be Nrf2-independent, demonstrating that DMF and MMF engage distinct signaling modalities despite their metabolic relationship [1].

NF-κB inhibition cytokine production neuroinflammation mechanism of action

Glutathione Depletion Liability: DMF Depletes GSH at Micromolar Concentrations While MMF Requires Millimolar Exposure

In cultured rat oligodendroglial cells (OLN-93), DMF and diethyl fumarate (DEF) at 100 µM almost completely depleted cellular glutathione within 60 minutes, with half-maximal depletion occurring at approximately 10 µM DMF [1]. In stark contrast, the monoesters MMF and MEF required millimolar concentrations to achieve significant glutathione depletion within the same timeframe [1]. This ~100-fold difference in GSH-depleting potency is attributed to the markedly lower non-specific thiol S-alkylation capacity of monoesters compared to diesters [2]. Furthermore, in primary neurons, Nrf2 activation by DMF—but not MMF—was associated with glutathione depletion, decreased cell viability, and inhibition of mitochondrial oxygen consumption and glycolysis rates; MMF instead increased these metabolic activities [2].

glutathione depletion oxidative stress thiol reactivity safety margin

Gastrointestinal Tolerability Superiority: Head-to-Head Clinical Trial of MMF 190 mg vs. DMF 240 mg Twice Daily

A randomized, double-blind, head-to-head, 5-week clinical trial (NCT04022473) compared the gastrointestinal (GI) tolerability of bioequivalent doses of MMF (Bafiertam™ 190 mg BID) and DMF (Tecfidera® 240 mg BID) in healthy subjects [1]. For each GI symptom assessed via the Modified Overall Gastrointestinal Symptom Scale (MOGISS), least-squares mean AUC values were lower for MMF than DMF across all measured symptoms [1]. MMF demonstrated fewer GI adverse events, less severe GI events, fewer days of self-assessed GI symptoms, and lower discontinuation rates due to GI adverse events compared with DMF [1]. Both products deliver bioequivalent systemic MMF exposure and therefore possess equivalent efficacy, but MMF offers a tolerability advantage [2].

gastrointestinal tolerability clinical trial Bafiertam Tecfidera drug selection

Brain-to-Kidney Biodistribution Selectivity: MMF Exhibits 4-Fold Higher Brain Penetration vs. MEF

In a comparative biodistribution study across mice, rats, and cynomolgus monkeys, MMF (the primary metabolite of DMF) exhibited significantly higher brain penetration than monoethyl fumarate (MEF), while MEF was preferentially partitioned into the kidney [1]. Quantitatively, DMF/MMF brain levels were approximately 4-fold higher than MEF brain levels when compared to systemic exposure [1]. Conversely, MEF exhibited 10- to 20-fold higher compound exposure in the kidney relative to MMF [1]. These biodistribution differences were consistent across rodent and non-human primate species and were maintained after 10-day repeat dosing [1]. Transcriptional profiling confirmed tissue-specific pharmacodynamic consequences: DMF/MMF preferentially modulated Nrf2-mediated oxidative stress response genes in immune tissues and CNS, whereas MEF activated apoptosis pathways predominantly in kidney [1].

biodistribution brain penetration CNS targeting MEF comparison pharmacokinetics

Pharmacokinetic Efficiency vs. Diroximel Fumarate Prodrug: 82% Higher Cmax and Higher AUC with Direct MMF Delivery

A single-dose, open-label, randomized, 2-way crossover study compared the pharmacokinetics of MMF following oral administration of Bafiertam® (2 × 95 mg MMF capsules, direct delivery) versus Vumerity® (2 × 231 mg diroximel fumarate [DRF] capsules, prodrug requiring enzymatic conversion) at their respective therapeutic doses in 41 healthy subjects [1]. Bafiertam® delivered a mean MMF Cmax of 1969 ng/mL compared to 1121 ng/mL for Vumerity®—an 82% higher peak concentration [1]. The geometric least-squares mean ratio (90% CI) for Cmax was 181.8% (158.2–208.8%) [1]. Mean MMF AUC0-t and AUC0-inf were 14–17% higher for Bafiertam® (3503 and 3531 h*ng/mL) versus Vumerity® (3123 and 3227 h*ng/mL), though this difference was not statistically significant [1][2]. Median tmax for Bafiertam® occurred at 4 h post-dose, approximately 1 h later than Vumerity®, consistent with differential absorption kinetics [1].

pharmacokinetics bioavailability diroximel fumarate Vumerity Cmax comparison

Optimal Research and Procurement Application Scenarios for (E)-4-Methoxy-4-oxobut-2-enoate (Monomethyl Fumarate) Based on Differentiated Evidence


Neuroprotection Studies Requiring Nrf2 Activation Without Glutathione Depletion Confounds

In models of Parkinson's disease (MPTP), cerebral ischemia-reperfusion, and oxygen-glucose deprivation (OGD), MMF provides Nrf2-dependent neuroprotection without concomitant glutathione depletion, mitochondrial respiratory inhibition, or glycolytic suppression that DMF causes [1]. MMF demonstrates region-specific neuroprotective EC50 values of 4.74 µM in cerebellar and 7.92 µM in hippocampal organotypic slice cultures following OGD [2]. Researchers studying Nrf2-mediated cytoprotection in primary neurons or brain slice cultures should procure MMF rather than DMF to avoid confounding metabolic toxicity from DMF's non-specific thiol alkylation, which is orders of magnitude greater than MMF's [1].

GPR109A/HCA2 Receptor Pharmacology and Immunomodulation Assays

For studies targeting the hydroxycarboxylic acid receptor GPR109A—a key mediator of MMF's anti-inflammatory effects in neutrophils, macrophages, and dendritic cells—direct MMF application is essential [1]. DMF is inactive at GPR109A and requires enzymatic conversion, introducing variability in cell-based assays with limited esterase activity [2]. MMF at 9.4 µM (EC50) induces robust calcium signaling in GPR109A-expressing cells, reduces neutrophil adhesion to TNF-stimulated endothelium, and upregulates NQO1 in a GPR109A-dependent manner [1]. Procurement of high-purity MMF (≥98% by HPLC) is recommended for reproducible GPR109A pharmacology studies.

NF-κB-Independent Inflammation Models and Pathway Deconvolution Studies

When the research objective is to dissect Nrf2-dependent from NF-κB-dependent anti-inflammatory mechanisms, MMF is the preferred tool compound because—unlike DMF—it does not inhibit NF-κB-driven cytokine production or p65/p52 nuclear translocation at non-toxic concentrations [1]. DMF's dual Nrf2/NF-κB activity confounds mechanistic interpretation; MMF isolates the Nrf2/GPR109A axis. This selectivity is critical for target deconvolution, biomarker discovery, and in vitro pharmacology studies where pathway-specific readouts are required [1].

Clinical Development and Formulation Optimization for Improved GI Tolerability

For pharmaceutical development programs targeting relapsing multiple sclerosis or psoriasis, MMF delayed-release capsules (Bafiertam® 190 mg BID) demonstrate bioequivalent systemic MMF exposure to DMF 240 mg BID with superior GI tolerability—fewer GI adverse events, less severe symptoms, and lower GI-related discontinuation rates [1]. This tolerability advantage is relevant for patient adherence modeling, health economics analyses, and formulation development where GI side effects are a known limitation of DMF-based therapies [1][2]. MMF also lacks the alcohol consumption restriction associated with diroximel fumarate, providing an additional convenience consideration [3].

Quote Request

Request a Quote for (E)-4-methoxy-4-oxobut-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.